molecular formula C11H24Cl2N2O B12308606 rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis

rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis

Cat. No.: B12308606
M. Wt: 271.22 g/mol
InChI Key: QXWCNOKATHWPJD-UHFFFAOYSA-N
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Description

rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis is a chemical compound with a complex structure that includes a morpholine ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis typically involves the reaction of cyclohexylamine with morpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The process may include steps such as purification through crystallization or distillation to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the cyclohexyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis is unique due to its specific stereochemistry and the presence of both a morpholine ring and a cyclohexyl group

Properties

Molecular Formula

C11H24Cl2N2O

Molecular Weight

271.22 g/mol

IUPAC Name

(2-morpholin-4-ylcyclohexyl)methanamine;dihydrochloride

InChI

InChI=1S/C11H22N2O.2ClH/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13;;/h10-11H,1-9,12H2;2*1H

InChI Key

QXWCNOKATHWPJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)N2CCOCC2.Cl.Cl

Origin of Product

United States

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